molecular formula C12H12N2O B1519925 N-(3-aminonaphthalen-1-yl)acetamide CAS No. 721970-24-7

N-(3-aminonaphthalen-1-yl)acetamide

Cat. No. B1519925
CAS RN: 721970-24-7
M. Wt: 200.24 g/mol
InChI Key: PJYZGMFZGBKNMN-UHFFFAOYSA-N
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Description

“N-(3-aminonaphthalen-1-yl)acetamide” is an organic compound with the formula C12H12N2O . It is a derivative of acetamide and naphthalene, with an amine group attached to the 3-position of the naphthalene ring .


Synthesis Analysis

The synthesis of “N-(3-aminonaphthalen-1-yl)acetamide” involves several steps . The process starts with nitrobenzene at 150°C, followed by a reaction with diphenyl ether. The final step involves a reaction with aqueous hydrochloric acid .


Physical And Chemical Properties Analysis

“N-(3-aminonaphthalen-1-yl)acetamide” is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.

Scientific Research Applications

Drug Metabolism and Toxicity

  • Enzymatic N-acetylation of Carcinogenic Aromatic Amines : Research has shown that liver cytosol from various mammalian species can carry out the N-acetylation of carcinogenic arylamines, such as 2-aminonaphthalene. This process, facilitated by the N-acetyltransferase enzyme system, plays a crucial role in the metabolic activation and detoxification of carcinogenic amines. The efficiency of this enzymatic activity varies across species and is linked to susceptibility to organ-specific carcinogenesis (Lower & Bryan, 1973).

Analytical Chemistry Applications

  • Simultaneous Determination of Caffeine and Paracetamol : A novel method using a poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrode has been developed for the simultaneous determination of caffeine and paracetamol. This method showcases the application of naphthalene derivatives in enhancing analytical techniques for drug analysis (Tefera et al., 2016).

Synthetic Chemistry

  • Chemoselective Acetylation for Drug Synthesis : Research into chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has shown the utility of naphthalene derivatives in facilitating specific chemical transformations. This process uses immobilized lipase as a catalyst, demonstrating an innovative approach to synthesizing pharmacologically active compounds (Magadum & Yadav, 2018).

Molecular Probing and Drug Design

  • Genetic Incorporation of Fluorescent Probes : The fluorescent amino acid derivative, 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), has been genetically incorporated into proteins in yeast. This demonstrates the application of naphthalene derivatives in creating fluorescent probes for studying protein structure and dynamics, offering valuable tools for biological research and drug design (Lee et al., 2009).

Safety and Hazards

The safety data sheet for “N-(3-aminonaphthalen-1-yl)acetamide” provides several precautionary statements. These include keeping the substance away from heat/sparks/open flames/hot surfaces and avoiding contact with air and water due to possible violent reactions and flash fire . It also advises using personal protective equipment as required .

properties

IUPAC Name

N-(3-aminonaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8(15)14-12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYZGMFZGBKNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657011
Record name N-(3-Aminonaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminonaphthalen-1-yl)acetamide

CAS RN

721970-24-7
Record name N-(3-Aminonaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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